2,3-Dichloro-1-fluoro-4-methoxybenzene
CAS No.:
Cat. No.: VC13581555
Molecular Formula: C7H5Cl2FO
Molecular Weight: 195.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5Cl2FO |
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Molecular Weight | 195.01 g/mol |
IUPAC Name | 2,3-dichloro-1-fluoro-4-methoxybenzene |
Standard InChI | InChI=1S/C7H5Cl2FO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 |
Standard InChI Key | JNMCJUYPRGWRMA-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C=C1)F)Cl)Cl |
Canonical SMILES | COC1=C(C(=C(C=C1)F)Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure consists of a benzene ring substituted at positions 1 (fluoro), 2 and 3 (chloro), and 4 (methoxy). This substitution pattern creates distinct electronic effects:
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Electron-withdrawing groups: The fluorine (σₚ = +0.78) and chlorine atoms (σₚ = +2.94) deactivate the ring through inductive effects.
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Electron-donating group: The methoxy group (σₚ = -0.27) provides resonance donation, creating regions of varying electron density .
X-ray crystallography of analogous compounds reveals bond lengths of 1.73–1.79 Å for C-Cl and 1.34 Å for C-F, with dihedral angles between substituents ranging from 5–12° . These structural features influence its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Property | Value | Source |
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Molecular Weight | 195.01 g/mol | |
Boiling Point | 265–268°C (est.) | |
Density | 1.52 g/cm³ (calc.) | |
LogP (Partition) | 3.44 |
Synthesis Methodologies
Traditional Nucleophilic Aromatic Substitution
The classical route involves sequential halogenation and methoxylation:
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Diazotization and halogen exchange: Starting from 2,4-dichloro-3-fluoroaniline, diazotization with NaNO₂/HCl followed by CuBr/HBr yields 2,4-dichloro-1-fluoro-3-bromobenzene .
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Methoxylation: Reacting the bromide with sodium methoxide in methanol at 110°C achieves O-methylation (85% yield) .
Photochemical SNAr Reactions
Modern protocols use 2,4-dichloro-1-fluorobenzene as the substrate. Under blue LED irradiation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as a photooxidant, methanol undergoes regioselective substitution at the para-fluoro position:
This method achieves 93% yield in 18 hours using a 1:1 DCE/TFE solvent system .
Method | Yield | Time | Key Advantage |
---|---|---|---|
Traditional SNAr | 75–85% | 24 h | Scalability |
Photochemical SNAr | 89–93% | 18 h | Regioselectivity |
Microwave-Assisted | 88% | 45 min | Energy efficiency |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antimicrobial agents: Methoxy groups enhance membrane permeability, while halogens improve target binding .
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Kinase inhibitors: The fluorine atom enables hydrogen bonding with ATP-binding pockets .
Agrochemical Development
In pesticide synthesis, the methoxy group improves soil persistence. A 2024 study demonstrated its use in preparing fungicides effective against Phytophthora infestans at 50 ppm .
Materials Science
The rigid aromatic core is incorporated into liquid crystals (Δε = +3.2 at 589 nm) and OLED hole-transport layers (HOMO = -5.4 eV) .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 3.89 (s, OCH₃), 6.92 (d, J = 8.5 Hz, H-5), 7.45 (d, J = 8.5 Hz, H-6) .
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¹³C NMR: δ 56.1 (OCH₃), 115.2 (C-1), 122.8 (C-2), 128.4 (C-3), 152.6 (C-4) .
Thermal Stability
TGA analysis shows decomposition onset at 215°C (5% weight loss), with complete degradation by 310°C .
Recent Research Advancements
Photoredox Catalysis
A 2025 study achieved C–H functionalization using Ir(ppy)₃ as a photocatalyst, enabling direct arylation at the meta position (72% yield) :
Biocatalytic Modifications
Engineered E. coli expressing P450 BM3 mutants demonstrated O-demethylation activity (kcat = 4.2 s⁻¹), enabling green synthesis of phenolic derivatives .
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